1-(4-Ethoxyphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-Ethoxyphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the condensation of 4-ethoxybenzaldehyde with 2,5-dimethylpyridine-3-carboxylic acid, followed by cyclization and oxidation steps. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid and oxidizing agents like potassium permanganate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include various substituted chromeno-pyrrole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of organic dyes, polymers, and materials for electronic applications.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their broad-spectrum biological activities.
Pyrrole Derivatives: Widely studied for their medicinal properties.
Chromene Derivatives: Investigated for their antioxidant and anti-inflammatory effects.
Uniqueness
1-(4-Ethoxyphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of structural features, which confer a distinct set of biological activities and potential applications. Its chromeno-pyrrole core is particularly noteworthy for its ability to interact with multiple biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C27H24N2O4 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H24N2O4/c1-5-32-19-9-7-18(8-10-19)24-23-25(30)20-12-16(3)17(4)13-21(20)33-26(23)27(31)29(24)22-11-6-15(2)14-28-22/h6-14,24H,5H2,1-4H3 |
InChI Key |
MSDIWRQNIGBXAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=C(C=C4)C)OC5=C(C3=O)C=C(C(=C5)C)C |
Origin of Product |
United States |
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